molecular formula C21H42O4 B12300126 1-Stearoyl-rac-glycerol-d40

1-Stearoyl-rac-glycerol-d40

Cat. No.: B12300126
M. Wt: 398.8 g/mol
InChI Key: VBICKXHEKHSIBG-UHFXHMRYSA-N
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Description

1-Stearoyl-rac-glycerol-d40, also known as 1-Monostearin-d40 or 2,3-dihydroxypropyl stearate-d40, is a deuterium-labeled compound. It is a monoacylglycerol that contains stearic acid at the sn-1 position. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-rac-glycerol-d40 can be synthesized through the esterification of glycerol with stearic acid, where deuterium is incorporated into the glycerol backbone. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity. The incorporation of deuterium is achieved through the use of deuterated reagents, which are carefully controlled to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-rac-glycerol-d40 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Stearoyl-rac-glycerol-d40 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 1-Stearoyl-rac-glycerol-d40 exerts its effects involves its incorporation into metabolic pathways. The deuterium atoms replace hydrogen atoms, which can alter the rate of metabolic reactions. This isotopic substitution helps in studying the kinetics and dynamics of lipid metabolism. The molecular targets include enzymes involved in lipid synthesis and degradation, such as lipases and esterases .

Comparison with Similar Compounds

1-Stearoyl-rac-glycerol-d40 can be compared with other monoacylglycerols and deuterium-labeled compounds:

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and quantification in various scientific applications.

Properties

Molecular Formula

C21H42O4

Molecular Weight

398.8 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D

InChI Key

VBICKXHEKHSIBG-UHFXHMRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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